4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine
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Overview
Description
4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both a pyrazole and a thiophene ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine typically involves the condensation of a thiophene derivative with a pyrazole derivative. One common method includes the reaction of 3-thiophen-2-yl-propanoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with an appropriate diketone to yield the desired pyrazole compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity .
Chemical Reactions Analysis
4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Scientific Research Applications
4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds also contain a thiophene ring and exhibit similar biological activities.
Pyrazole derivatives: These compounds contain a pyrazole ring and are known for their diverse pharmacological properties.
Other heterocyclic compounds: Compounds containing both thiophene and pyrazole rings are unique due to their combined properties and potential synergistic effects.
Properties
Molecular Formula |
C10H13N3S |
---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
4-methyl-1-(2-thiophen-3-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-8-6-13(12-10(8)11)4-2-9-3-5-14-7-9/h3,5-7H,2,4H2,1H3,(H2,11,12) |
InChI Key |
WULISWNLTNJEBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCC2=CSC=C2 |
Origin of Product |
United States |
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